2-Amino-4-hydroxypyridine

Corrosion Inhibition Electrochemistry Carbon Steel

2-Amino-4-hydroxypyridine (CAS 33623-18-6, also referenced as 33631-05-9 for its tautomeric form 2-aminopyridin-4-ol) is a heterocyclic building block with a pyridine core substituted with an amino group at the 2-position and a hydroxyl group at the 4-position. Its physicochemical profile includes a predicted pKa of 5.30±0.18, slight water solubility, and a predicted boiling point of approximately 491.3±25.0 °C.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 33623-18-6
Cat. No. B3424210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxypyridine
CAS33623-18-6
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)N
InChIInChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8)
InChIKeyHQNIMNQVKVPZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-hydroxypyridine (CAS 33623-18-6) Procurement Guide: Key Properties and Sourcing Considerations


2-Amino-4-hydroxypyridine (CAS 33623-18-6, also referenced as 33631-05-9 for its tautomeric form 2-aminopyridin-4-ol) is a heterocyclic building block with a pyridine core substituted with an amino group at the 2-position and a hydroxyl group at the 4-position . Its physicochemical profile includes a predicted pKa of 5.30±0.18, slight water solubility, and a predicted boiling point of approximately 491.3±25.0 °C . The compound is primarily used as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and kinase inhibition, as well as in agrochemicals and dyestuffs . Its specific substitution pattern confers a unique reactivity profile that distinguishes it from other aminohydroxypyridine isomers .

Why Substituting 2-Amino-4-hydroxypyridine with Other Aminopyridine Isomers is Not Viable for Specialized Applications


The position of the hydroxyl group on the pyridine ring critically dictates the compound's tautomeric equilibrium, metal-binding properties, and biochemical activity, making in-class compounds non-interchangeable. Unlike 2-amino-3-hydroxypyridine, which tends to form oxazolo[4,5-b]pyridine derivatives, 2-amino-4-hydroxypyridine exhibits a distinct tautomeric preference for the 2-amino-1H-pyridin-4-one form, impacting its hydrogen-bonding capacity and reactivity [1]. Furthermore, the 2,4-substitution pattern is essential for accessing the specific pharmacological space of potent kinase and nNOS inhibitors; changing the substitution pattern to 2,5- or 2,6- is known to alter binding affinity and selectivity profiles [2]. The following quantitative evidence demonstrates why selecting the specific 2,4-isomer is a critical, data-driven decision.

Quantitative Evidence Guide: Differentiating 2-Amino-4-hydroxypyridine from Closest Analogs for Scientific Selection


Corrosion Inhibition Efficiency of 2-Amino-4-hydroxypyridine Azo Derivatives on Carbon Steel

Azo compounds derived from 2-amino-4-hydroxypyridine demonstrate significant corrosion inhibition for carbon steel in acidic environments. In a direct comparison of five derivatives, the most effective compound achieved an inhibition efficiency of 81% at a concentration of 1x10-3 M in 1M HCl [1]. This performance is competitive with other pyridine-based inhibitors studied under similar conditions [2].

Corrosion Inhibition Electrochemistry Carbon Steel

Potent CDK8 Inhibition by 2-Amino-4-substituted Pyridine Derivatives in Cancer Models

The 2-amino-4-hydroxypyridine scaffold serves as a privileged structure for developing potent CDK8 inhibitors. Derivatives of this scaffold have achieved IC50 values in the low nanomolar range, with compounds 5d, 5e, and 7′ displaying IC50 values of 2.4 nM, 5.0 nM, and 7.7 nM, respectively, against CDK8/cyclin C . This level of potency is comparable to other advanced CDK8 inhibitors in development and represents a significant improvement over earlier lead compounds [1].

Kinase Inhibition CDK8 Cancer Therapy

High Selectivity of 2-Amino-4-hydroxypyridine Derivatives for Neuronal Nitric Oxide Synthase (nNOS)

Derivatives based on the 2-amino-4-hydroxypyridine template are designed to achieve high selectivity for neuronal nitric oxide synthase (nNOS) over its endothelial (eNOS) and inducible (iNOS) isoforms. A leading compound from this series demonstrated a Ki of 15 nM for rat nNOS and 19 nM for human nNOS, with 1075-fold selectivity over human eNOS and 115-fold selectivity over human iNOS [1]. In contrast, many earlier aminopyridine-based nNOS inhibitors suffered from poor isoform selectivity, limiting their therapeutic potential [2].

nNOS Inhibition Neurodegeneration Selectivity

Physicochemical Property Differentiation: Basicity (pKa) and Solubility

The predicted pKa of 2-amino-4-hydroxypyridine is 5.30±0.18, which positions it as a moderately weak base compared to unsubstituted pyridine (pKa ~5.2) but significantly different from its more basic 4-amino isomer [1]. Furthermore, its aqueous solubility is reported as 'slightly soluble,' a characteristic that can impact reaction conditions and formulation strategies . This contrasts with some other aminohydroxypyridine isomers, which may have different solubility profiles.

Basicity Solubility Physicochemical Properties

Optimal Application Scenarios for 2-Amino-4-hydroxypyridine Based on Quantitative Evidence


Development of Highly Selective nNOS Inhibitors for Neurodegenerative Disease Research

Procure 2-amino-4-hydroxypyridine as the core scaffold for synthesizing potent and isoform-selective neuronal nitric oxide synthase (nNOS) inhibitors. Evidence shows that optimized derivatives can achieve Ki values of 15-19 nM for nNOS with >1000-fold selectivity over eNOS, making this scaffold essential for developing tool compounds and preclinical candidates with minimized cardiovascular liability [1].

Synthesis of Potent CDK8 Inhibitors for Oncology Drug Discovery

Utilize 2-amino-4-hydroxypyridine to construct novel CDK8 inhibitors. As demonstrated, the 2-amino-4-substituted pyridine motif yields compounds with single-digit nanomolar IC50 values against CDK8/cyclin C, a target implicated in colorectal and other cancers . This scaffold is a strategic choice for medicinal chemists aiming to develop highly potent and selective kinase inhibitors.

Formulation of High-Efficiency Corrosion Inhibitors for Carbon Steel in Acidic Media

Employ 2-amino-4-hydroxypyridine as a starting material for synthesizing azo derivatives with demonstrated corrosion inhibition efficiencies of up to 81% on C-steel in 1M HCl [2]. This data supports its use in industrial applications requiring effective protection of steel infrastructure against acid corrosion.

Use as a Versatile Intermediate for Fine Chemical and Agrochemical Synthesis

Leverage the compound's unique reactivity profile, including its tautomeric equilibrium and moderate basicity (pKa ~5.3), as a building block for the synthesis of complex pharmaceuticals, agrochemicals, and dyestuffs . Its specific substitution pattern enables chemical transformations not readily accessible with other aminohydroxypyridine isomers.

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